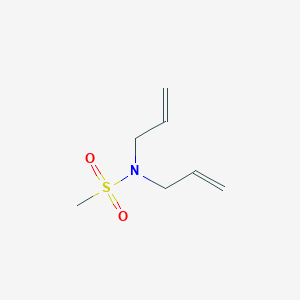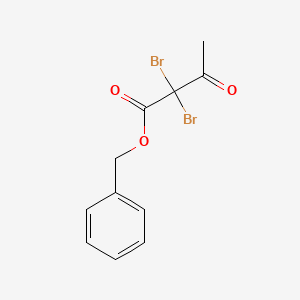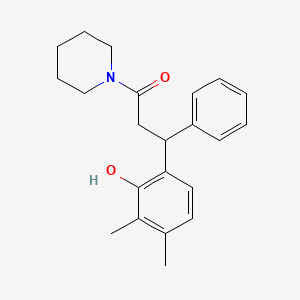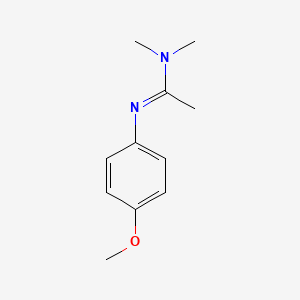
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate is an organophosphorus compound with a variety of applications in organic synthesis and industrial processes. This compound is known for its versatility and reactivity, making it a valuable reagent in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1-ethoxy-3-oxobutyl)phosphonate typically involves the Michael addition of dialkylphosphites to methylvinylketone. This reaction is carried out under basic conditions, often using sodium alcoholate in the corresponding alcohol at reflux for several hours . The reaction yields the desired phosphonate compound with good efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates with different alkyl groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, substituted phosphonates, and other organophosphorus compounds. These products have applications in different fields, including agriculture, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Wirkmechanismus
The mechanism of action of Dimethyl (1-ethoxy-3-oxobutyl)phosphonate involves its reactivity as a nucleophile. The compound targets electrophilic sites on other molecules, facilitating various chemical transformations. This reactivity is due to the presence of the phosphonate group, which can engage in nucleophilic attacks and form stable intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction to synthesize alkynes.
Dimethyl (2-oxobutyl)phosphonate: Another similar compound used in organic synthesis with slightly different reactivity and applications.
Uniqueness
Dimethyl (1-ethoxy-3-oxobutyl)phosphonate is unique due to its specific reactivity profile and the presence of the ethoxy group, which can be selectively modified. This makes it a versatile reagent in organic synthesis, allowing for the creation of a wide range of derivatives and complex molecules.
Eigenschaften
CAS-Nummer |
88972-22-9 |
|---|---|
Molekularformel |
C8H17O5P |
Molekulargewicht |
224.19 g/mol |
IUPAC-Name |
4-dimethoxyphosphoryl-4-ethoxybutan-2-one |
InChI |
InChI=1S/C8H17O5P/c1-5-13-8(6-7(2)9)14(10,11-3)12-4/h8H,5-6H2,1-4H3 |
InChI-Schlüssel |
ULEXJAXTBVJYQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(=O)C)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B14145923.png)

![3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14145936.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
![2-bromo-4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145955.png)
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chloroacetate](/img/structure/B14145959.png)

![2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol](/img/structure/B14145965.png)



![3-[1-{4-[(E)-phenyldiazenyl]phenyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14146001.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
